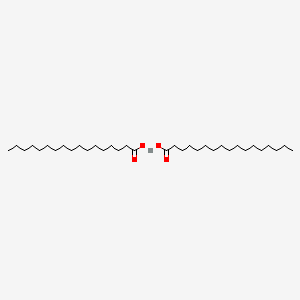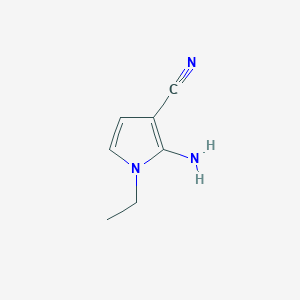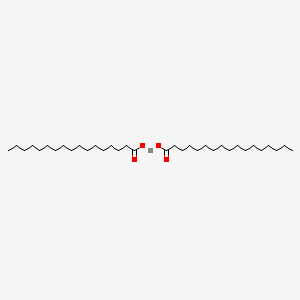
3-Ethylhex-3-ene-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethylhex-3-ene-2,5-dione is an organic compound with the molecular formula C8H12O2 It is characterized by the presence of a double bond and two ketone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylhex-3-ene-2,5-dione can be achieved through several methods. One common approach involves the reaction of ethyl acetoacetate with ethyl vinyl ketone under basic conditions. This reaction typically requires a base such as sodium ethoxide and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethylhex-3-ene-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The double bond in the compound allows for electrophilic addition reactions, where substituents can be added to the carbon atoms involved in the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic addition reactions often involve reagents like hydrogen halides (HX) or halogens (X2).
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives or other substituted alkenes.
Wissenschaftliche Forschungsanwendungen
3-Ethylhex-3-ene-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Ethylhex-3-ene-2,5-dione involves its interaction with various molecular targets. The presence of the double bond and ketone groups allows it to participate in a range of chemical reactions, influencing biological pathways and processes. The compound can act as an electrophile, reacting with nucleophiles in biological systems, thereby affecting enzyme activity and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Ethylhex-3-ene: Lacks the ketone groups present in 3-Ethylhex-3-ene-2,5-dione.
Hexane-2,5-dione: Similar structure but without the ethyl and double bond substituents.
3-Methylpent-3-ene-2,5-dione: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
This compound is unique due to the combination of its double bond and two ketone groups, which confer distinct reactivity and potential applications. This structural uniqueness allows it to participate in a wider range of chemical reactions compared to its similar counterparts.
Eigenschaften
Molekularformel |
C8H12O2 |
|---|---|
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
3-ethylhex-3-ene-2,5-dione |
InChI |
InChI=1S/C8H12O2/c1-4-8(7(3)10)5-6(2)9/h5H,4H2,1-3H3 |
InChI-Schlüssel |
FPPZOGARYILSJT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=CC(=O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B13835309.png)



![9-hydroxybenzo[de]isochromen-1(3H)-one](/img/structure/B13835345.png)







